Cyclopentyl(phenyl)phosphane
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Overview
Description
Cyclopentyl(phenyl)phosphane is an organophosphorus compound characterized by the presence of a cyclopentyl group and a phenyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with chlorophenylphosphine. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Grignard reaction, and advanced purification techniques such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under anhydrous conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphines with different functional groups.
Scientific Research Applications
Cyclopentyl(phenyl)phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopentyl(phenyl)phosphane exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include coordination with metal centers, activation of substrates, and stabilization of reaction intermediates .
Comparison with Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Cyclohexyl(phenyl)phosphane: Similar to cyclopentyl(phenyl)phosphane but with a cyclohexyl group instead of a cyclopentyl group.
Diphenyl(cyclopentyl)phosphane: Contains two phenyl groups and one cyclopentyl group attached to the phosphorus atom.
Uniqueness: this compound is unique due to the presence of both a cyclopentyl and a phenyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with transition metals, making it a valuable ligand in various catalytic processes .
Properties
CAS No. |
54722-15-5 |
---|---|
Molecular Formula |
C11H15P |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
cyclopentyl(phenyl)phosphane |
InChI |
InChI=1S/C11H15P/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
SAMGHXAPVNSOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)PC2=CC=CC=C2 |
Origin of Product |
United States |
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